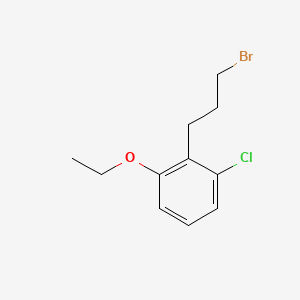

1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene

CAS No.:

Cat. No.: VC18847918

Molecular Formula: C11H14BrClO

Molecular Weight: 277.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrClO |

|---|---|

| Molecular Weight | 277.58 g/mol |

| IUPAC Name | 2-(3-bromopropyl)-1-chloro-3-ethoxybenzene |

| Standard InChI | InChI=1S/C11H14BrClO/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3 |

| Standard InChI Key | SXALFPYNRXTMIL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C(=CC=C1)Cl)CCCBr |

Introduction

Chemical Structure and Identification

The molecular structure of 1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene features a benzene ring with three distinct substituents:

-

A chloro group (-Cl) at position 2.

-

An ethoxy group (-OCHCH) at position 6.

-

A 3-bromopropyl chain (-CHCHCHBr) at position 1.

The arrangement of these groups is represented by the SMILES notation CCOc1cccc(Cl)c1CCCBr . The InChIKey, computed as GRROMSFWTJFXEZ-UHFFFAOYSA-N, further confirms its unique stereochemistry .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 1806473-67-5 |

| Molecular Formula | |

| Molecular Weight | 277.58 g/mol |

| Purity | ≥98% (HPLC) |

| SMILES | CCOc1cccc(Cl)c1CCCBr |

Synthesis and Manufacturing

The synthesis of 1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene typically involves a nucleophilic substitution reaction between 4-chloro-2-ethoxybenzene and 1,3-dibromopropane. The procedure follows these steps:

-

Reaction Setup: Combine 4-chloro-2-ethoxybenzene (1.0 equiv) with 1,3-dibromopropane (1.2 equiv) in dichloromethane (DCM) at room temperature.

-

Catalyst Addition: Introduce a catalytic amount of tetrabutylammonium bromide (TBAB) to enhance reactivity.

-

Purification: Isolate the product via column chromatography or recrystallization, yielding a purity ≥98% .

This method leverages the electron-donating ethoxy group to direct electrophilic substitution, while the bromopropyl chain introduces aliphatic reactivity for further functionalization.

Table 2: Synthetic Parameters

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 20–25°C (ambient) |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (optimized) |

Physical and Chemical Properties

Physical Properties

While experimental data for melting/boiling points remain unspecified, predicted values suggest a boiling point of 302.7 ± 27.0°C and a density of 1.358 ± 0.06 g/cm³. The compound is soluble in organic solvents (e.g., DCM, ethanol) but exhibits limited water solubility due to its hydrophobic aromatic backbone.

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

-

Bromopropyl Chain: Participates in alkylation and cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Chloro Group: Acts as a leaving group in nucleophilic aromatic substitution.

-

Ethoxy Group: Stabilizes the aromatic ring via electron donation, directing electrophilic attacks to specific positions.

Applications in Research and Industry

1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene is primarily utilized in:

-

Pharmaceutical Intermediate: Serves as a precursor for antitumor agents and kinase inhibitors, where its halogenated structure enables targeted biomolecular interactions.

-

Agrochemical Development: Used to synthesize herbicides and pesticides due to its stability under environmental conditions.

-

Material Science: Functionalized into liquid crystals or polymers for optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume